(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine
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Overview
Description
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine: is an organic compound that belongs to the class of amines It is characterized by a pyridine ring attached to a propan-1-amine chain with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves the reductive amination of 2-methyl-3-pyridin-2-ylpropanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: Another approach involves the chiral resolution of racemic mixtures using chiral acids or bases to obtain the desired enantiomer.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding nitrile or imine intermediates under controlled conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors, which could lead to the development of new pharmaceuticals.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents for treating neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes or metabolic pathways.
Comparison with Similar Compounds
(2S)-2-Methyl-3-phenylpropan-1-amine: Similar structure but with a phenyl group instead of a pyridine ring.
(2S)-2-Methyl-3-pyridin-2-ylbutan-1-amine: Similar structure with an additional carbon in the alkyl chain.
Uniqueness:
Pyridine Ring: The presence of the pyridine ring in (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine imparts unique electronic properties that can influence its reactivity and binding affinity.
Chirality: The specific (2S) configuration can lead to different biological activities compared to its (2R) counterpart or racemic mixtures.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDVJAMUONDBV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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